molecular formula C11H13N3O B1491677 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2098025-27-3

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B1491677
CAS No.: 2098025-27-3
M. Wt: 203.24 g/mol
InChI Key: DCNCUHHCNZEQDZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic organic compound characterized by its fused ring structure, which includes an imidazo[1,2-b]pyrazole core and a cyclopentyl group attached to the imidazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the cyclization of appropriate precursors, such as 1-cyclopentyl-1H-imidazole and pyrazole derivatives, under acidic or basic conditions.

  • Transition Metal-Catalyzed Reactions: Transition metals like palladium or copper can be used as catalysts to facilitate the formation of the imidazo[1,2-b]pyrazole core through cross-coupling reactions.

  • Microwave-Assisted Synthesis: This method involves using microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.

  • Continuous Flow Synthesis: This method involves a continuous flow of reactants through a reactor system, allowing for more efficient production and easier scalability.

Types of Reactions:

  • Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can undergo reduction reactions to convert the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and tetrahydrofuran (THF).

  • Substitution: Various nucleophiles such as amines, alcohols, and halides, along with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Primary alcohols.

  • Substitution Products: Various substituted imidazo[1,2-b]pyrazoles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is unique due to its fused ring structure and the presence of the cyclopentyl group. Similar compounds include:

  • 1H-imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but may have different substituents.

  • Indole derivatives: These compounds have a similar fused ring structure but differ in the arrangement of atoms.

  • Pyrazole derivatives: These compounds contain the pyrazole ring but lack the imidazole ring.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNCUHHCNZEQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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